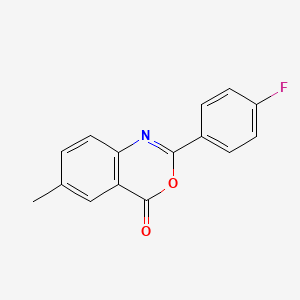

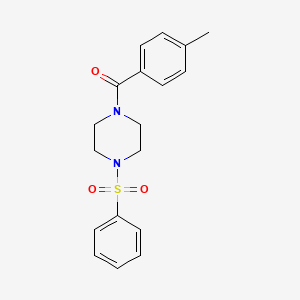

![molecular formula C14H12N4O2S B5555143 N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that include thiazolo[3,2-b][1,2,4]triazines, which are of interest due to their potential biological activities and applications in material science. The synthesis and study of such compounds provide insights into their structural, physical, and chemical properties, which can be crucial for developing new materials or pharmaceuticals.

Synthesis Analysis

The synthesis of related thiazolo[3,2-b][1,2,4]triazine derivatives typically involves multistep reactions, starting from precursors like 6-methyl-3-thioxo-1,2,4-triazin-5-one and involves reactions such as acylation, cyclization, and amidation. The synthesis process is carefully designed to ensure the introduction of specific functional groups at desired positions on the molecule, enabling the formation of the thiazolo[3,2-b][1,2,4]triazine core along with its substituents (Cai et al., 2020).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are essential tools for determining the molecular structure of thiazolo[3,2-b][1,2,4]triazine derivatives. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the overall 3D arrangement of atoms in the molecule, confirming the successful synthesis of the target compound and providing insights into its molecular conformation (Elokhina et al., 1996).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls from a Blatter radical demonstrates the chemical versatility of thiazolo[1,2,4]triazine derivatives. These compounds exhibit good reversible electrochemical behavior, indicating their potential in multifunctional material applications (Berezin et al., 2012).

The development of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has shown remarkable antiavian influenza virus activity. This highlights the utility of these compounds in antiviral research (Hebishy et al., 2020).

Potential Applications

Thiazolo and triazolo derivatives have been synthesized for various applications, including their potential as corrosion inhibitors for carbon steel in acidic conditions, demonstrating the application of thiazolo[1,2,4]triazine derivatives in materials science (Hu et al., 2016).

Another study synthesized a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives with potential antibacterial and antitubercular activities. This underscores the relevance of such compounds in the development of new antimicrobial agents (Cai et al., 2020).

Mécanisme D'action

While the specific mechanism of action for this compound is not explicitly mentioned in the available literature, it is noted that compounds in this series exhibited antibacterial and antitubercular activities . The most potent compound displayed excellent in vitro antitubercular activity against Mycobacterium smegmatis and better growth inhibition activity of leucyl-tRNA synthetase .

Propriétés

IUPAC Name |

N-benzyl-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-9-12(19)16-14-18(17-9)8-11(21-14)13(20)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFORXTZXZXLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(SC2=NC1=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

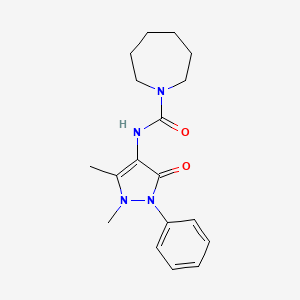

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

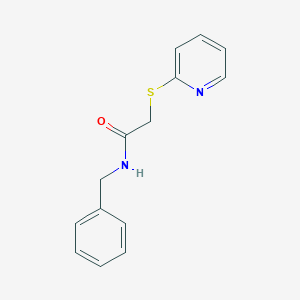

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)

![methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5555100.png)

![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

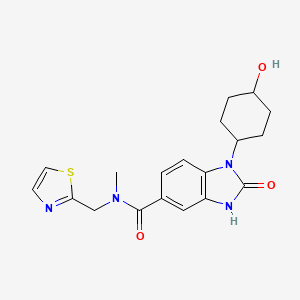

![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)